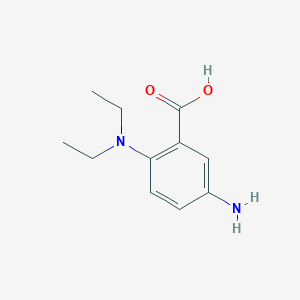

5-Amino-2-(diethylamino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 5-Amino-2-(diethylamino)benzoic acid typically involves multiple steps, including bromination, azidonation, and reduction processes. For example, the synthesis of 3,5-bis(aminomethyl)benzoic acid demonstrates a method that could be adapted for the synthesis of related compounds. This process starts with a cheaper starting material like 3,5-dimethylbenzoic acid and involves steps that are conducive to commercialization due to simplicity and cost-effectiveness (Yong, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including those similar to 5-Amino-2-(diethylamino)benzoic acid, can be characterized using various spectroscopic methods such as IR, NMR, and elemental analysis. These techniques provide detailed information about the arrangement of atoms within the molecule and the types of chemical bonds present. For instance, studies on different benzoic acid derivatives reveal how alterations in the molecular structure can impact the compound's overall properties and reactivity (Cano et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives can vary widely depending on the substituents attached to the aromatic ring. These compounds can participate in reactions such as hydrolysis, condensation, and redox reactions, which can be used to further modify the molecular structure or to investigate the compound's reactivity. For example, the synthesis and characterization of various methoxyamino derivatives of benzoic acid demonstrate different chemical behaviors and interactions based on their specific functional groups (Bem et al., 2018).

Applications De Recherche Scientifique

Transformation and Metabolism Studies

- Metabolite Identification : The compound has been used to study the transformation and excretion of drugs in biological systems, such as the transformation of metoclopramide in rabbits. It helps in identifying metabolites and understanding the transformation products in the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Chemical Synthesis and Analysis

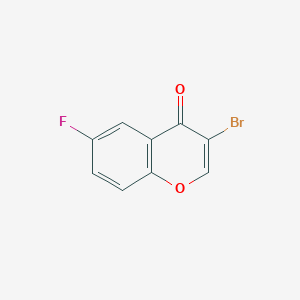

- Aminolysis and Hydrolysis : Research has been conducted on the aminolysis and hydrolysis of chromonyl oxazolones leading to novel chromones. The compound's derivatives have been used in these chemical reactions, providing insights into synthetic pathways and reaction mechanisms (Jones, 1981).

- Fluorescent Labeling : It has been used in the synthesis of short and long-wavelength functionalised probes for fluorescent labeling of α-amino acids. This application is significant in photophysical studies and understanding molecular interactions (Frade, Barros, Moura, Coutinho, & Gonçalves, 2007).

Biochemistry and Molecular Biology

- Biosynthesis of Natural Products : The compound is a precursor in the biosynthesis of a large group of natural products, including families of naphthalenic and benzenic ansamycins. This application is crucial in the field of natural product biosynthesis and pharmaceutical development (Kang, Shen, & Bai, 2012).

- Development of Chelating Ligands : It has been used in the synthesis of new ligands obtained by condensation with ferrocenecarboxaldehyde and various benzoic acid derivatives. These ligands are studied for their spectroscopic characterization, electrochemical behavior, and interaction with metal ions, contributing to advancements in inorganic chemistry and materials science (Cano, Benito, Martínez‐Máñez, Soto, Payá, Lloret, Julve, Marcos, & Sinn, 1995).

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-2-(diethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11(14)15/h5-7H,3-4,12H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVPBQOQYKZWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(diethylamino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)

![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)

![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)